REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([F:8])[cH:6][cH:7]1.[C:34](=[O:35])=[O:36].[CH3:30][C:31](=[O:32])[CH3:33].[CH3:37][C:38](=[O:39])[OH:40].[CH3:41][c:42]1[cH:43][cH:44][cH:45][cH:46][cH:47]1.[F:15][c:16]1[cH:17][cH:18][c:19]([C:22](=[O:23])[c:24]2[cH:25][cH:26][n:27][cH:28][cH:29]2)[cH:20][cH:21]1.[Mg:9].[O:10]1[CH2:11][CH2:12][CH2:13][CH2:14]1>>[c:2]1([C:22]([c:19]2[cH:18][cH:17][c:16]([F:15])[cH:21][cH:20]2)([OH:23])[c:24]2[cH:25][cH:26][n:27][cH:28][cH:29]2)[cH:3][cH:4][c:5]([F:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccncc1)c1ccc(F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Mg]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
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|
Type
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product
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Smiles
|
OC(c1ccncc1)(c1ccc(F)cc1)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |